

Application Notes: Characterization of AS-85, a Histone Methyltransferase ASH1L Inhibitor

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Compound of Interest

Compound Name: AS-85
Cat. No.: B15586562

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Introduction

AS-85 is a potent and specific small molecule inhibitor of ASH1L, a histone methyltransferase. It is crucial to note that **AS-85** is not a kinase inhibitor but targets the SET domain of ASH1L, thereby inhibiting its methyltransferase activity. These application notes provide a summary of **AS-85**'s biochemical activity and a general protocol for kinase activity assays, which can be adapted to assess the selectivity of compounds like **AS-85** against a panel of kinases.

Mechanism of Action of AS-85

AS-85 specifically inhibits the histone methyltransferase ASH1L. It binds to the SET domain of ASH1L, preventing the transfer of a methyl group to its substrate, Histone H3. This inhibition has been shown to have anti-leukemic activity, particularly in leukemia cells with MLL1 translocations.

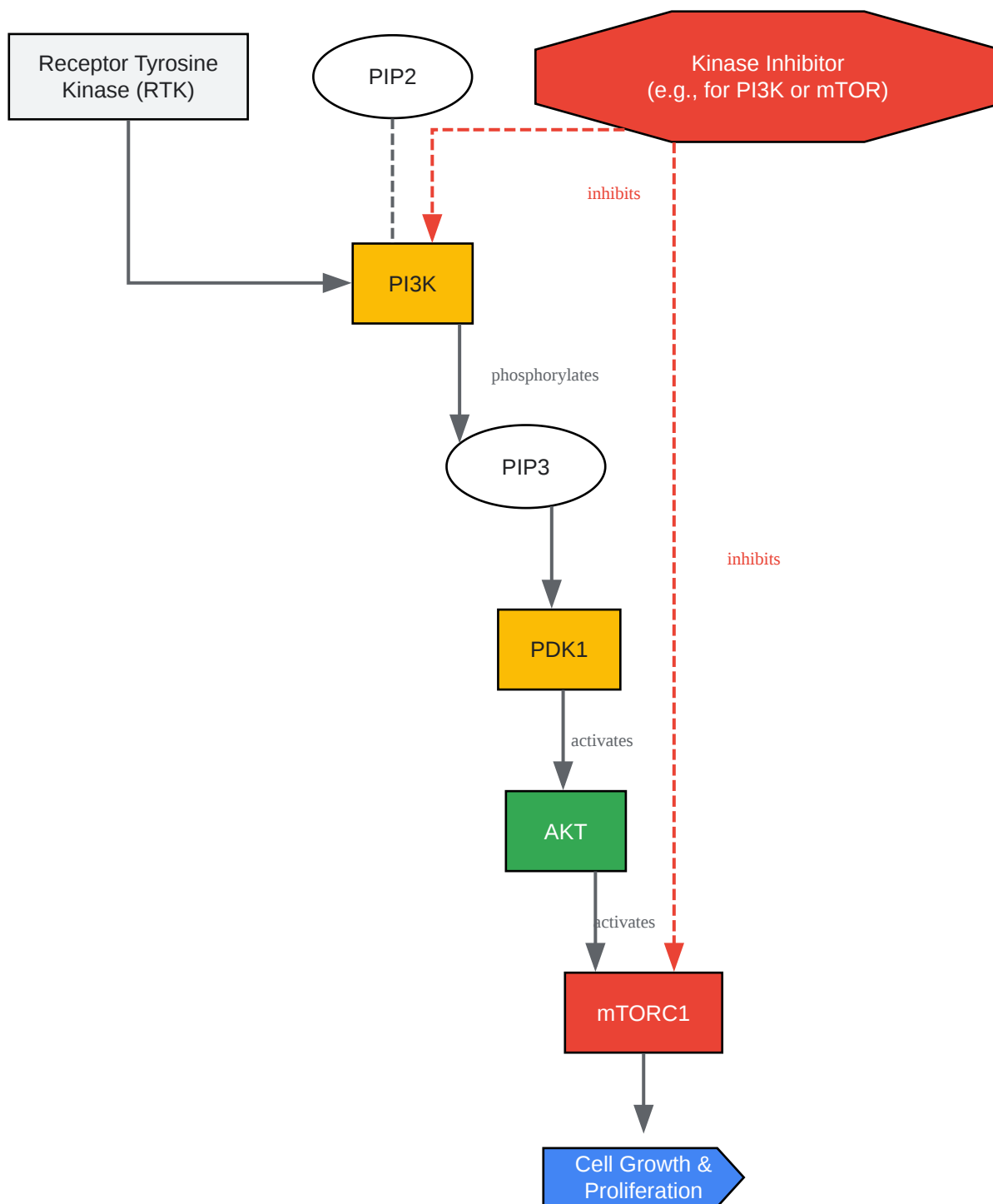
Quantitative Data for AS-85

The following table summarizes the reported quantitative data for the inhibitory activity of **AS-85** against its target, ASH1L.

Parameter	Value	Target	Cell Lines	Notes
IC50	0.6 μ M	ASH1L		Potent inhibitor of ASH1L histone methyltransferase activity.[1]
Kd	0.78 μ M	ASH1L SET domain		Strong binding affinity to the catalytic SET domain.[1]
GI50	5 μ M to 25 μ M	MV4;11, MOLM13, KOPN8		Inhibits the growth of leukemia cells with MLL1 translocations.[1]
Effect	No effect	K562		No growth inhibition in leukemia cells without MLL1 translocations.[1]

General Kinase Signaling Pathway and Inhibition

To understand the context of kinase inhibition, the PI3K/AKT/mTOR pathway is a well-characterized signaling cascade involved in cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates this pathway and indicates where a hypothetical kinase inhibitor would act.



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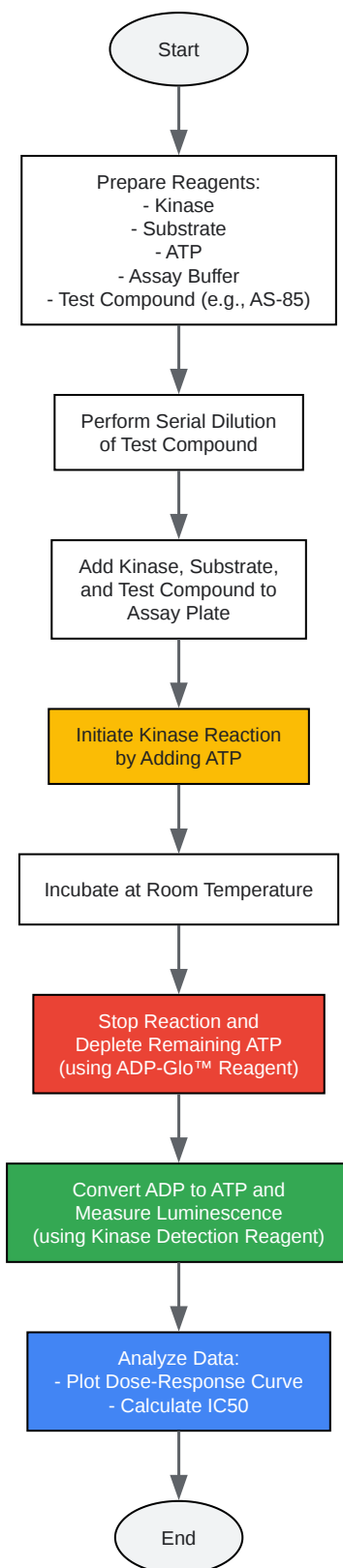
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Experimental Protocols

While **AS-85** is not a kinase inhibitor, researchers may want to screen it against a panel of kinases to confirm its selectivity. Below is a detailed protocol for a generic in vitro kinase activity assay using a luminescence-based method that measures ATP consumption.

General Workflow for a Kinase Activity Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC₅₀ of a compound.



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Caption: Workflow for an in vitro kinase IC50 determination assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a generic kinase using an assay format like the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

- Purified kinase of interest
- Kinase-specific substrate (peptide or protein)
- **AS-85** or other test compound
- ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[2]
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **AS-85** in DMSO.
 - Perform serial dilutions of the **AS-85** stock solution in kinase assay buffer to create a range of concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).
- Reaction Setup:

- In a 384-well plate, add 0.5 µL of each serially diluted compound or vehicle control to the appropriate wells.[2]
- Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
- Add 4 µL of the enzyme/substrate mixture to each well.[2]
- Kinase Reaction Initiation and Incubation:
 - Prepare an ATP solution at the desired concentration (e.g., 250 µM) in water.[2]
 - Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.[2]
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[2] The incubation time should be optimized to ensure the reaction is in the linear range.
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
 - Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

- Calculate Percent Inhibition:
 - Determine the percent inhibition for each concentration of **AS-85** using the following formula: % Inhibition = $100 * (1 - (\text{Signal_inhibitor} - \text{Signal_background}) / (\text{Signal_vehicle} - \text{Signal_background}))$

- Signal_inhibitor is the luminescence from wells with the test compound.
- Signal_vehicle is the luminescence from wells with the vehicle control (maximum kinase activity).
- Signal_background is the luminescence from wells with no kinase (background).
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the **AS-85** concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.^[3]

Conclusion

AS-85 is a valuable research tool for studying the function of the ASH1L histone methyltransferase and its role in diseases such as leukemia. While it is not a kinase inhibitor, the provided general kinase assay protocol can be used to confirm its selectivity or to test the activity of other compounds against kinases of interest. Accurate characterization of small molecule inhibitors is essential for their effective use in research and drug development.

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